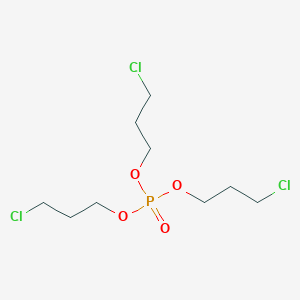
2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine
Overview
Description
2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine is an organic compound with the molecular formula C4H3ClN4O3 and a molecular weight of 190.54 g/mol . This compound is characterized by the presence of amino, chloro, hydroxy, and nitro functional groups attached to a pyrimidine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine involves the reaction of 2-Amino-4-chloro-5-nitropyrimidine with an appropriate amount of sodium methoxide solution, followed by hydrolysis . The reaction conditions typically include maintaining an inert atmosphere and storing the compound in a freezer under -20°C to ensure stability .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The compound is usually produced in specialized chemical plants equipped to handle the necessary reaction conditions and safety measures due to the compound’s strong oxidative properties .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidative properties, it can react with metals and other organic compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for hydrolysis and various reducing agents for the reduction of the nitro group. The reactions are typically carried out under controlled conditions to ensure safety and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can yield 2-Amino-4-chloro-6-hydroxy-5-aminopyrimidine .
Scientific Research Applications
2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of organic dyes and fluorescent dyes.
Biology: The compound’s strong oxidative properties make it useful in various biological assays and experiments.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine involves its strong oxidative properties, which allow it to react with various substrates. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine include:
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specific applications such as dye synthesis and explosive production .
Properties
IUPAC Name |
2-amino-4-chloro-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H3,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTPUMOOQSNOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289270 | |
| Record name | 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-99-4 | |
| Record name | 1007-99-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.5]octane](/img/structure/B87113.png)


![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)






![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)



